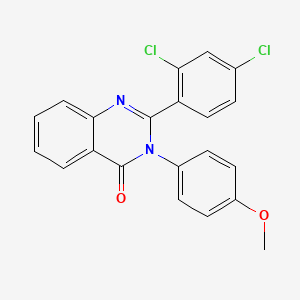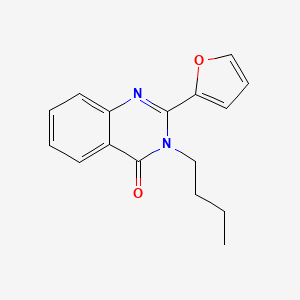
2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2,4-dichlorobenzoyl chloride with 4-methoxyaniline, followed by cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.
Major Products Formed
Oxidation: Formation of 2-(2,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE.
Reduction: Formation of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2-DIHYDROQUINAZOLINONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity and chemical properties.
2-(2,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
2-(2,4-DICHLOROPHENYL)-3-(4-NITROPHENYL)-4(3H)-QUINAZOLINONE:
Uniqueness
The presence of both dichlorophenyl and methoxyphenyl groups in 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE imparts unique chemical and biological properties to the compound. These functional groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C21H14Cl2N2O2 |
|---|---|
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-27-15-9-7-14(8-10-15)25-20(16-11-6-13(22)12-18(16)23)24-19-5-3-2-4-17(19)21(25)26/h2-12H,1H3 |
InChI-Schlüssel |
IQXSALSQMXIQJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol](/img/structure/B10874456.png)
![Methyl 7-(2-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10874460.png)
![2-[(3-Methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10874466.png)
![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B10874470.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10874491.png)

![Methyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10874503.png)
![7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874509.png)
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]acetamide](/img/structure/B10874510.png)

![Benzamide, 2-[(4-methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]-](/img/structure/B10874525.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10874531.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10874542.png)
![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
